1-[(4-chlorophenyl)methyl]-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-2-one
Description
This compound features a 1,2-dihydropyridin-2-one core substituted with a 4-chlorobenzyl group at position 1 and a piperidine-1-sulfonyl moiety at position 3.
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-5-piperidin-1-ylsulfonylpyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O3S/c18-15-6-4-14(5-7-15)12-19-13-16(8-9-17(19)21)24(22,23)20-10-2-1-3-11-20/h4-9,13H,1-3,10-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMMMLTCMMMMBLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CN(C(=O)C=C2)CC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-chlorophenyl)methyl]-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Pyridinone Core: The pyridinone core can be synthesized through a cyclization reaction involving a suitable precursor such as 2-chloronicotinic acid.
Introduction of the 4-chlorobenzyl Group: The 4-chlorobenzyl group can be introduced via a nucleophilic substitution reaction using 4-chlorobenzyl chloride.
Attachment of the Piperidinylsulfonyl Moiety: The piperidinylsulfonyl group can be attached through a sulfonylation reaction using piperidine and a sulfonyl chloride derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[(4-chlorophenyl)methyl]-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophilic substitution using sodium hydroxide in aqueous medium.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol.
Scientific Research Applications
1-[(4-chlorophenyl)methyl]-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(4-chlorophenyl)methyl]-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural Analogues
1-(4-Chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one
- Core Structure : 3H-pyrrol-3-one (5-membered lactam ring) vs. 1,2-dihydropyridin-2-one (6-membered lactam).
- Substituents : Thiophene at position 5 vs. sulfonyl-piperidine; 4-chlorophenyl and phenyl groups at positions 1 and 2.
- Key Differences : The thiophene group increases aromaticity and electron-richness compared to the sulfonyl-piperidine group, which may alter electronic distribution and binding interactions. The 6-membered lactam in the target compound likely reduces ring strain compared to the 5-membered pyrrolone .
5-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-[(4-chlorophenyl)methyl]-1,2-dihydropyridin-2-one
- Core Structure : Shared 1,2-dihydropyridin-2-one core.
- Substituents : Oxadiazole at position 5 vs. sulfonyl-piperidine.
- Key Differences : Oxadiazole is a bioisostere for esters or amides, offering metabolic stability and polarity. The sulfonyl-piperidine group in the target compound may enhance solubility and receptor affinity due to its hydrogen-bond acceptor properties .
SR 144528 (CB2 Receptor Antagonist)
- Key Feature : Piperidine-sulfonyl group.
- Pharmacological Activity : High CB2 receptor affinity (Ki = 0.6 nM) with 700-fold selectivity over CB1.
- Comparison: The sulfonyl-piperidine motif in SR 144528 is critical for receptor binding, suggesting that the target compound may share similar interactions if tested against cannabinoid receptors. However, the dihydropyridinone core differs from SR 144528’s structure, which could alter bioavailability or target specificity .
Physicochemical and Functional Properties
- LogP Trends: The target compound’s LogP is moderated by the polar sulfonyl group, balancing the lipophilic 4-chlorobenzyl group.
- Bioavailability : Piperidine-sulfonyl groups (as in SR 144528) enhance oral activity and solubility, suggesting similar advantages for the target compound .
Biological Activity
The compound 1-[(4-chlorophenyl)methyl]-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-2-one (CAS Number: 1358227-47-0) is a novel synthetic derivative that has garnered attention for its potential biological activities. Its structure features a piperidine moiety, which is known for various pharmacological effects, including antibacterial and enzyme inhibitory activities. This article explores the biological activity of this compound, highlighting key research findings, case studies, and relevant data.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 423.9 g/mol. The presence of the 4-chlorophenyl and piperidine groups suggests potential interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C19H22ClN3O4S |
| Molecular Weight | 423.9 g/mol |
| CAS Number | 1358227-47-0 |
Antibacterial Activity
Research indicates that compounds containing piperidine derivatives exhibit significant antibacterial properties. In a study evaluating the antibacterial activity of synthesized compounds, This compound demonstrated moderate to strong activity against various bacterial strains including Salmonella typhi and Bacillus subtilis. The results are summarized in Table 1.
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate to Strong |
| Bacillus subtilis | Moderate to Strong |
| Escherichia coli | Weak to Moderate |
| Pseudomonas aeruginosa | Weak to Moderate |
Enzyme Inhibition
The compound has also been evaluated for its enzyme inhibitory potential. Specifically, it showed strong inhibitory activity against acetylcholinesterase (AChE) and urease, which are crucial in various physiological processes and disease mechanisms.
| Enzyme | Inhibition Activity |
|---|---|
| Acetylcholinesterase | Strong |
| Urease | Strong |
Case Studies
In a comprehensive study published in the Brazilian Journal of Pharmaceutical Sciences, the synthesized derivatives of piperidine were assessed for their pharmacological activities. The results indicated that modifications in the piperidine structure significantly influenced the biological activity of the compounds. Notably, structural variations led to enhanced interactions with target enzymes and improved antibacterial efficacy .
In Silico Studies
Molecular docking studies have been conducted to predict the binding affinity of This compound with various biological targets. These studies revealed favorable binding interactions with dihydrofolate reductase (DHFR), indicating potential as an anti-cancer agent by inhibiting DNA synthesis .
The mechanism by which this compound exerts its biological effects is primarily through enzyme inhibition and interaction with bacterial cell walls. The sulfonamide group is particularly noteworthy for its role in enzyme inhibition, while the piperidine moiety contributes to the overall pharmacological profile by enhancing solubility and bioavailability.
Q & A
Q. What are the key synthetic steps and analytical methods for preparing 1-[(4-chlorophenyl)methyl]-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-2-one?
Methodological Answer: The synthesis involves:
Stepwise functionalization of the dihydropyridin-2-one core with a 4-chlorophenylmethyl group via nucleophilic substitution or coupling reactions.
Sulfonylation of the piperidine moiety using sulfonyl chlorides under basic conditions (e.g., triethylamine in dichloromethane).
Purification via column chromatography or recrystallization.
Analytical Monitoring:
- Thin-layer chromatography (TLC) tracks reaction progress using silica gel plates and UV visualization .
- Nuclear Magnetic Resonance (NMR) confirms regiochemistry (e.g., ¹H NMR for aromatic protons, ¹³C NMR for carbonyl groups).
- Mass Spectrometry (MS) validates molecular weight and fragmentation patterns .
Q. How is the molecular structure of this compound characterized?
Methodological Answer: Structural elucidation relies on:
- ¹H and ¹³C NMR to identify proton environments and carbon connectivity (e.g., dihydropyridinone ring protons at δ 5.5–6.5 ppm, sulfonyl group resonance).
- High-resolution MS (HRMS) for exact mass determination.
- Infrared (IR) Spectroscopy to confirm sulfonyl (S=O, ~1350 cm⁻¹) and carbonyl (C=O, ~1700 cm⁻¹) stretches .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yield and purity?
Methodological Answer: Critical Parameters:
Q. What strategies resolve contradictions in reported bioactivity data (e.g., enzyme inhibition vs. antibacterial activity)?
Methodological Answer:
Assay Standardization:
- Use consistent bacterial strains (e.g., E. coli ATCC 25922) and enzyme isoforms (e.g., human vs. bacterial targets).
Control for Purity:
- Validate compound purity (>95%) via HPLC before biological testing.
Structural Analogs:
Q. How can computational methods predict physicochemical properties and drug-likeness?
Methodological Answer:
- Software Tools:
- SwissADME calculates logP (lipophilicity), topological polar surface area (TPSA), and bioavailability scores.
- Molecular docking (AutoDock Vina) models interactions with target enzymes (e.g., bacterial dihydrofolate reductase).
- Key Metrics:
Q. What challenges arise in isolating intermediates, and how are they addressed?
Methodological Answer: Common Issues:
- Low Stability: Reactive intermediates (e.g., sulfonyl chlorides) degrade under ambient conditions.
Solutions: - Low-Temperature Workup: Perform reactions at –20°C and use inert atmospheres (N₂/Ar).
- Rapid Purification: Employ flash chromatography with silica gel or reverse-phase HPLC .
Q. How to design enzyme inhibition assays for mechanistic studies?
Methodological Answer: Protocol:
Enzyme Source: Recombinant human/bacterial enzymes (e.g., carbonic anhydrase II).
Substrate: p-Nitrophenyl acetate (hydrolysis monitored at 405 nm).
Inhibition Kinetics:
- IC₅₀ determination via dose-response curves.
- Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
